REACTION_CXSMILES
|
[CH3:1][CH:2]([C:4]([C:6]1[C:11]([OH:12])=[CH:10][C:9]([OH:13])=[CH:8][C:7]=1[OH:14])=[O:5])[CH3:3].O.[B].[CH3:17][C:18]([CH3:22])=[CH:19][CH2:20]O>O1CCOCC1.CCOCC>[CH3:3][CH:2]([C:4]([C:6]1[C:7]([OH:14])=[CH:8][C:9]([OH:13])=[C:10]([CH2:20][CH:19]=[C:18]([CH3:22])[CH3:17])[C:11]=1[OH:12])=[O:5])[CH3:1].[CH3:17][C:18]([CH3:22])=[CH:19][CH2:20][C:10]1([CH2:6][CH:4]=[C:2]([CH3:3])[CH3:1])[C:9]([OH:13])=[CH:8][C:7]([OH:14])=[C:6]([C:4](=[O:5])[CH:2]([CH3:1])[CH3:3])[C:11]1=[O:12]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
981 mg
|
Type
|
reactant
|
Smiles
|
CC(C)C(=O)C1=C(C=C(C=C1O)O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
554 mL
|
Type
|
reactant
|
Smiles
|
[B]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
861 mg
|
Type
|
reactant
|
Smiles
|
CC(=CCO)C
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The ether layer was washed sequentially with a saturated aqueous sodium hydrogen carbonate solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The produced solution was distilled under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
obtain 1.76 g of a crude product in the form of a red viscous oily substance
|
Type
|
WASH
|
Details
|
eluted sequentially with 200 ml each of petroleum ether
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C(=O)C1=C(C(=C(C=C1O)O)CC=C(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 417 mg |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCC1(C(C(=C(C=C1O)O)C(C(C)C)=O)=O)CC=C(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 338 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |